molecular formula C24H28O12 B11828000 methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate

methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate

Cat. No.: B11828000
M. Wt: 508.5 g/mol
InChI Key: BBUOVKNWUZASSM-OKJSDDFASA-N
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Description

Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate is a complex organic compound with a unique structure It is characterized by the presence of multiple acetoxy groups and a phenylprop-2-enoate moiety

Preparation Methods

The synthesis of methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate involves several steps. The synthetic route typically starts with the preparation of the oxane ring, followed by the introduction of acetoxy groups. The final step involves the esterification of the phenylprop-2-enoate moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate can be compared with similar compounds such as:

    Methyl (E)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate: The difference lies in the configuration of the double bond.

    Ethyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate: The difference is in the ester group

Properties

Molecular Formula

C24H28O12

Molecular Weight

508.5 g/mol

IUPAC Name

methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate

InChI

InChI=1S/C24H28O12/c1-13(25)31-12-19-21(32-14(2)26)22(33-15(3)27)23(34-16(4)28)24(36-19)35-18-9-6-17(7-10-18)8-11-20(29)30-5/h6-11,19,21-24H,12H2,1-5H3/b11-8-/t19-,21-,22+,23-,24-/m1/s1

InChI Key

BBUOVKNWUZASSM-OKJSDDFASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C\C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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